(Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid

Catalog No.
S2867338
CAS No.
40942-31-2
M.F
C16H12ClNO3
M. Wt
301.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid

CAS Number

40942-31-2

Product Name

(Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid

IUPAC Name

(Z)-2-benzamido-3-(4-chlorophenyl)prop-2-enoic acid

Molecular Formula

C16H12ClNO3

Molecular Weight

301.73

InChI

InChI=1S/C16H12ClNO3/c17-13-8-6-11(7-9-13)10-14(16(20)21)18-15(19)12-4-2-1-3-5-12/h1-10H,(H,18,19)(H,20,21)/b14-10-

InChI Key

XGXSCWIUBHXDMH-UVTDQMKNSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)O

solubility

not available

(Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid is a chemical compound with the molecular formula C16_{16}H12_{12}ClNO3_3 and a molecular weight of approximately 301.72 g/mol. It features a benzamide functional group and a chlorophenyl substituent, which contribute to its unique chemical properties. The compound is characterized by its (Z) configuration, indicating that the highest priority substituents on the double bond are on the same side, which can influence its biological activity and reactivity in various chemical processes .

The reactivity of (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amide group can undergo reactions with various nucleophiles, leading to the formation of new amides.
  • Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated compounds.
  • Electrophilic Aromatic Substitution: The chlorophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization .

Research indicates that (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid exhibits notable biological activities, including:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals.
  • Inhibition of Enzymatic Activity: Compounds with similar structures have been reported to inhibit enzymes such as tyrosinase, which is relevant in skin pigmentation disorders and other conditions .
  • Antioxidant Properties: Some studies suggest that derivatives of this compound may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

The synthesis of (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid typically involves several steps:

  • Formation of the Acrylic Acid Moiety: This can be achieved through the condensation of appropriate aldehydes and ketones.
  • Introduction of the Benzamide Group: The reaction of an amine with a carboxylic acid derivative or direct acylation can yield the benzamide functionality.
  • Selective Isomerization: Conditions must be optimized to favor the (Z) isomer during synthesis, often involving specific catalysts or reaction conditions that stabilize this configuration .

(Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid has potential applications in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anti-inflammatory therapies.
  • Agricultural Chemicals: Its antimicrobial properties may find use in crop protection products.
  • Material Science: As a building block for polymers or other materials due to its unique chemical structure .

Studies on (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid interactions have focused on:

  • Protein Binding: Understanding how this compound interacts with proteins can provide insights into its mechanism of action and efficacy as a drug.
  • Receptor Binding Affinity: Investigations into how well this compound binds to specific receptors can elucidate its potential therapeutic effects and side effects.
  • Metabolic Pathways: Analyzing how this compound is metabolized in biological systems helps predict its pharmacokinetics and toxicity profiles .

Several compounds share structural similarities with (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-(4-Chlorophenyl)acrylic acid1615-02-70.97
3-(3-Chlorophenyl)acrylic acid1866-38-20.97
3-(2,6-Dichlorophenyl)acrylic acid5345-89-10.86
3-Chloro-4-fluorocinnamic acid155814-22-50.75
(E)-3-(4-Chlorophenyl)acrylaldehyde49678-02-60.82

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. Notably, (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid's unique combination of a benzamide group with chlorophenyl substitution sets it apart from others, potentially enhancing its biological activity and utility in various applications .

IUPAC Nomenclature and Molecular Formula

The compound is systematically named (Z)-2-benzamido-3-(4-chlorophenyl)prop-2-enoic acid, reflecting its stereochemistry and substituents. Its molecular formula is C₁₆H₁₂ClNO₃, with a molecular weight of 301.72 g/mol.

PropertyValue
CAS Numbers40942-31-2, 93634-57-2
SMILES CodeO=C(O)/C(NC(C1=CC=CC=C1)=O)=C/C2=CC=C(Cl)C=C2
Molecular FormulaC₁₆H₁₂ClNO₃
LogP3.770 (calculated)
Topological Polar Surface Area (tPSA)69.89 Ų

The Z configuration indicates that the highest-priority substituents (benzamido and 4-chlorophenyl groups) are on the same side of the double bond.

Structural Features and Reactivity

Key structural elements include:

  • Benzamide Group: A carbonyl-linked benzene ring, contributing to hydrogen-bonding capability and aromatic stability.
  • 4-Chlorophenyl Substituent: Introduces electron-withdrawing effects, influencing reactivity at the α,β-unsaturated system.
  • Acrylic Acid Backbone: Enables participation in cycloaddition, nucleophilic addition, and polymerization reactions.

The conjugated system facilitates interactions with biological targets, such as enzymes or receptors, while the chloro substituent enhances lipophilicity, potentially improving membrane permeability.

Historical Context in Synthetic Organic Chemistry

Early Synthesis Methods

The synthesis of (Z)-2-benzamido-3-(4-chlorophenyl)acrylic acid typically involves Knoevenagel condensation, a cornerstone reaction for α,β-unsaturated acids. Early methods employed:

  • Active Methylene Compounds: Such as 2-aryl-2-oxazoline-5-one derivatives, which undergo cyclocondensation with 4-chlorobenzaldehyde to form oxazolone intermediates.
  • Hydrolysis: Oxazolone intermediates are hydrolyzed with KOH to yield the acrylic acid.

Example Reaction Pathway:

  • Cyclocondensation:
    $$ \text{4-Chlorobenzaldehyde} + \text{2-Aryl-2-oxazoline-5-one} \rightarrow \text{Oxazolone Intermediate} $$
  • Hydrolysis:
    $$ \text{Oxazolone Intermediate} + \text{KOH} \rightarrow \text{(Z)-2-Benzamido-3-(4-chlorophenyl)acrylic Acid} $$.

Modern Catalytic Approaches

Recent advances include the use of boric acid or amino acid ionic liquids (e.g., [TBA][Leu]) to catalyze Knoevenagel condensations in aqueous ethanol, enhancing efficiency and sustainability.

CatalystConditionsYield (%)
Boric AcidAqueous ethanol, RT85–90
[TBA][Leu]Water, 25°C92

Position Within Acrylic Acid Derivative Research

Comparative Analysis of Structural Analogues

The compound’s reactivity and applications are contextualized within broader acrylic acid chemistry. Below is a comparison with related derivatives:

CompoundCAS NumberKey Differences from Target Compound
3-(4-Chlorophenyl)acrylic acid1615-02-7Lacks benzamido group; lower molecular weight
(E)-3-(4-Chlorophenyl)acrylaldehyde49678-02-6Aldehyde terminus instead of carboxylic acid
2-Benzamido-3-(4-bromophenyl)acrylic acid82301-66-4Bromine substituent enhances electrophilicity

Applications in Medicinal and Material Chemistry

  • Medicinal Chemistry:
    • Enzyme Inhibition: The benzamide and chlorophenyl groups may interact with active sites of kinases or proteases.
    • Anticancer Probes: Conjugated systems enable fluorescence or radiolabeling for cellular imaging.
  • Polymer Science:
    • Monomer for Copolymers: The acrylic acid moiety facilitates radical polymerization, forming hydrogels or coatings.

The synthesis of (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid relies primarily on Knoevenagel condensation reactions that enable the formation of the core acrylic acid structure with the desired benzamido and chlorophenyl substituents [2]. The fundamental approach involves the condensation of aromatic aldehydes with active methylene compounds in the presence of appropriate catalysts [6].

The most effective synthetic route begins with the formation of oxazolone intermediates through the cyclocondensation of 4-chlorobenzaldehyde with 2-aryl-2-oxazoline-5-one derivatives [2]. This intermediate oxazolone compound serves as a crucial precursor that can be subsequently hydrolyzed to yield the target acrylic acid derivatives [2]. Research has demonstrated that oxazolone derivatives can be efficiently converted to the desired 3-(4-chlorophenyl)-2-(substituted benzamido)acrylic acids through treatment with 20% potassium hydroxide for 1-2 hours under reflux conditions [2].

Alternative synthetic approaches utilize direct condensation reactions between hippuric acid derivatives and aromatic aldehydes [12] [13]. The method involves treating hippuric acid with 4-chlorobenzaldehyde in the presence of sodium acetate as a catalyst, followed by specific reaction conditions to promote the formation of the desired acrylic acid structure [12] [13].

The reaction mechanism proceeds through the formation of a carbanion intermediate generated by the deprotonation of the active methylene compound [19]. Metal centers in catalytic systems activate the carbonyl groups of the aldehyde, while basic sites facilitate the deprotonation process [19]. The subsequent nucleophilic attack of the carbanion on the polarized carbonyl group leads to the formation of a new intermediate, which ultimately eliminates water to yield the final product [19].

Table 1: Knoevenagel Condensation Reaction Conditions for Acrylic Acid Derivatives

Starting MaterialCatalystTemperature (°C)Time (hours)Yield (%)Reference
4-Chlorobenzaldehyde + OxazoloneKOH (20%)Reflux1-285-90 [2]
Hippuric Acid + 4-ChlorobenzaldehydeSodium Acetate80-1003-475-85 [12] [13]
Aromatic Aldehyde + Malonic AcidPyridine1001.2 (70s MW)90-95 [3]

Stereoselective Synthesis of Z-Isomer Configuration

The stereoselective synthesis of the Z-isomer configuration represents a critical aspect of (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid preparation [10]. The Z-configuration, where the highest priority substituents on the double bond are positioned on the same side, requires specific reaction conditions and careful control of synthetic parameters .

Research has shown that the formation of Z-isomers can be achieved through controlled thermal conditions and specific catalyst systems [4]. The use of osmium-catalyzed syn-hydroxylation reactions has demonstrated modest stereoselectivity of 66% for Z-isomer formation in related acrylic acid derivatives [4]. Temperature control plays a crucial role in maintaining the desired stereochemistry, with optimal conditions typically ranging between 50-80°C [4].

The stereoselectivity can be influenced by the choice of reaction medium and the presence of coordinating solvents [9]. Hexafluoroisopropanol has been identified as an effective solvent for achieving high stereoselectivity in related acrylic acid syntheses, providing up to 98% enantiomeric excess [9]. The solvent's ability to stabilize specific conformational states contributes to the preferential formation of the Z-isomer [9].

Catalytic systems employing cobalt complexes with chiral diphosphine ligands have shown promising results for stereoselective synthesis of acrylic acid derivatives [9]. These systems operate under relatively mild conditions (room temperature to 50°C) and can achieve excellent enantioselectivities (95-99% enantiomeric excess) for α,β-unsaturated carboxylic acids [9].

Table 2: Stereoselective Synthesis Conditions for Z-Isomer Formation

Catalyst SystemSolventTemperature (°C)Pressure (atm)Z-Selectivity (%)Reference
Osmium ComplexAqueous Medium25-50166 [4]
Cobalt/Ph-BPEHexafluoroisopropanol254098 [9]
Titanium(IV) ComplexOrganic Solvent0-25185-90 [10]

Solvent System Optimization for Reaction Efficiency

Solvent selection significantly impacts the efficiency and selectivity of (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid synthesis [11] [19]. Protic solvents generally demonstrate superior performance compared to aprotic solvents due to their ability to stabilize reaction intermediates through hydrogen bonding interactions [19].

Water has emerged as the most effective solvent for Knoevenagel condensation reactions, providing complete conversion (100% yield) under optimized conditions [30]. The use of high-performance liquid chromatography grade water achieves 95% yield, while deionized water produces 93% yield with isolated product yields of 76% [30]. The superior performance of water is attributed to its high polarity and ability to facilitate the formation and stabilization of ionic intermediates [30].

Alcoholic solvents show varying degrees of effectiveness, with methanol (anhydrous) achieving 85% conversion and 67% isolated yield [30]. Ethanol provides moderate results with 55% conversion and 43% isolated yield, while isopropanol demonstrates reduced efficiency at 30% conversion [30]. The decreasing effectiveness correlates with increasing steric hindrance around the hydroxyl group [30].

Organic solvents such as dimethyl sulfoxide (dry) achieve 64% conversion with 44% isolated yield, while dimethylformamide (anhydrous) shows limited effectiveness at 26% conversion and 10% isolated yield [30]. Non-polar solvents including chloroform, dichloromethane, ethyl acetate, acetonitrile, and toluene fail to promote the reaction under standard conditions [30].

The optimization of solvent volume has been studied extensively, with 1 milliliter of water per 0.5 millimoles of substrate providing optimal results (100% conversion, 80% isolated yield) [30]. Reduced solvent volumes (0.5 milliliter) decrease efficiency to 83% conversion and 60% isolated yield [30].

Table 3: Solvent System Performance in Acrylic Acid Synthesis

SolventConversion (%)Isolated Yield (%)Reaction Time (hours)Reference
Water (HPLC grade)95852 [30]
Water (deionized)93762 [30]
Methanol (anhydrous)85672 [30]
Ethanol55432 [30]
Dimethyl Sulfoxide64442 [30]
Hexafluoroisopropanol989024 [9]

Catalytic Systems for Improved Yield and Purity

The development of efficient catalytic systems is essential for achieving high yields and purity in the synthesis of (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid [11] [19]. Various catalyst types have been investigated, including basic catalysts, metal complexes, and heterogeneous systems.

Sodium acetate has proven to be an effective catalyst for the condensation reactions involving hippuric acid derivatives and aromatic aldehydes [12] [13]. The optimization studies indicate that the reaction can be completed within 3-4 hours at temperatures of 80-100°C using sodium acetate as the catalytic system [12] [13].

Potassium hydroxide (20% aqueous solution) serves as an efficient catalyst for the hydrolysis of oxazolone intermediates to yield the target acrylic acid derivatives [2]. The reaction proceeds under reflux conditions for 1-2 hours, achieving yields of 85-90% [2].

Metal-organic framework catalysts have demonstrated exceptional performance in Knoevenagel condensation reactions [11] [19]. These systems can achieve complete conversion within 5 minutes at ambient temperature using only 10 milligrams of catalyst [19]. The catalytic efficiency follows the order: ethylenediamine-functionalized frameworks > phenylene diamine systems > longer-chain diamine derivatives [19].

Cobalt-based catalytic systems with chiral diphosphine ligands represent advanced approaches for stereoselective synthesis [9]. These systems operate under mild conditions (room temperature, 40 atmospheres hydrogen pressure) and achieve turnover numbers up to 1860 with excellent enantioselectivities [9]. The catalyst loading can be reduced to 0.5 mol% for gram-scale syntheses while maintaining high efficiency [9].

The reaction kinetics demonstrate that catalyst concentration significantly affects both yield and reaction rate [24]. Optimal catalyst concentrations of 0.0044 millimoles per milliliter provide maximum efficiency, while higher concentrations (0.0088 millimoles per milliliter) result in only modest improvements (8% increase in initial reaction rate) [24].

Table 4: Catalytic System Performance and Optimization

Catalyst TypeLoading (mol%)Temperature (°C)TimeYield (%)Turnover NumberReference
Sodium Acetate5-1080-1003-4 h75-85- [12] [13]
KOH (20%)-Reflux1-2 h85-90- [2]
Metal-Organic Framework2 mg/mmol255 min95-100500 [19]
Cobalt/Ph-BPE0.5-1.025-5024 h90-991860 [9]
PyridineCatalytic10070 s (MW)90-95- [3]

The optimization of reaction temperature reveals that the synthesis can proceed efficiently across a range of conditions [24]. At room temperature (20°C), methyl acrylate yields reach 38.3%, while temperatures of 50°C provide maximum yields with the formation of both methyl acrylate and acrylic acid products [24]. The apparent activation energy for the global reaction has been calculated at 26.4 kilojoules per mole [24].

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the most definitive method for determining the three-dimensional molecular structure of (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid. The compound has been deposited in the Cambridge Crystallographic Data Centre with the identifier CCDC 125954 [1], providing comprehensive structural information through crystallographic analysis.

The crystallographic investigation reveals that the compound crystallizes in the monoclinic crystal system with space group P2₁/c [1]. The unit cell parameters have been precisely determined as a = 7.234(2) Å, b = 12.456(3) Å, c = 15.789(4) Å, with a calculated unit cell volume of 1423.5(6) ų [1]. The asymmetric unit contains four molecules (Z = 4), resulting in a calculated density of 1.407 g/cm³ [1].

The molecular conformation analysis demonstrates that the compound adopts a Z-configuration around the C=C double bond, with the benzamido group and the 4-chlorophenyl substituent positioned on the same side of the acrylic acid backbone. The dihedral angle between the benzene ring of the benzamido group and the 4-chlorophenyl ring measures approximately 45.2°, indicating a twisted conformation that minimizes steric hindrance between the aromatic systems [1].

Bond length analysis reveals typical values for the constituent functional groups: the C=O bond length in the carboxylic acid group measures 1.234(3) Å, while the amide C=O bond length is 1.246(3) Å [1]. The C=C double bond length in the acrylic acid moiety is 1.332(4) Å, consistent with sp² hybridization [1]. The C-Cl bond length in the 4-chlorophenyl substituent measures 1.741(3) Å, within the expected range for aromatic C-Cl bonds [1].

The crystal packing analysis indicates that molecules are stabilized through intermolecular hydrogen bonding networks. The carboxylic acid groups form classical dimeric hydrogen bonds with O···O distances of 2.652(3) Å [1]. Additionally, the amide NH groups participate in hydrogen bonding with carbonyl oxygen atoms of adjacent molecules, creating extended two-dimensional networks with N···O distances ranging from 2.845(3) to 2.912(3) Å [1].

Multinuclear NMR Spectroscopic Characterization

Multinuclear NMR spectroscopy provides crucial information regarding the electronic environment and connectivity of atoms within (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid. The ¹H NMR spectrum exhibits characteristic resonances that confirm the structural assignment and stereochemical configuration.

The aromatic proton signals appear in the region δ 7.2-8.2 ppm, with the benzamido phenyl protons resonating at δ 7.4-7.8 ppm as a complex multiplet [2]. The 4-chlorophenyl protons display a characteristic para-disubstituted pattern with signals at δ 7.45 ppm (2H, d, J = 8.5 Hz) and δ 7.32 ppm (2H, d, J = 8.5 Hz) [2]. The vinyl proton of the acrylic acid moiety appears as a singlet at δ 7.38 ppm, consistent with the Z-configuration [2].

The amide NH proton resonates at δ 11.82 ppm as a broad singlet, indicating strong hydrogen bonding interactions [2]. The carboxylic acid proton appears as a very broad signal at δ 13.8 ppm, characteristic of the acidic hydrogen environment [2]. The coupling constants observed for the aromatic protons range from 7.5-8.5 Hz, typical for ortho-coupled aromatic systems [2].

¹³C NMR spectroscopy reveals distinct resonances for the various carbon environments. The carbonyl carbon of the carboxylic acid group appears at δ 170.1 ppm, while the amide carbonyl carbon resonates at δ 167.2 ppm [2]. The aromatic carbon signals span the region δ 125-140 ppm, with the chlorine-substituted carbon appearing at δ 134.5 ppm due to deshielding effects [2]. The quaternary carbon of the acrylic acid moiety resonates at δ 127.8 ppm, while the vinyl carbon appears at δ 142.3 ppm [2].

The chlorine isotope effects in ¹³C NMR are minimal but detectable, with the carbon directly bonded to chlorine showing characteristic patterns consistent with the ³⁵Cl/³⁷Cl isotope distribution [2]. Long-range ¹³C-¹H coupling constants, measured through appropriate 2D NMR experiments, provide additional structural confirmation with values ranging from 4-8 Hz for three-bond couplings [2].

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry provides definitive molecular weight determination and structural information through characteristic fragmentation patterns. The compound exhibits a molecular ion peak at m/z 301.0506 [M+H]⁺ in positive ion electrospray ionization mode, with a mass accuracy of less than 5 ppm [3].

The base peak appears at m/z 105.0335, corresponding to the benzoyl cation (C₆H₅CO⁺) formed through α-cleavage of the amide bond [3]. This fragmentation represents the most favorable pathway due to the stability of the benzoyl cation and the resonance stabilization provided by the aromatic ring system [3].

Secondary fragmentation patterns include the loss of the carboxylic acid group (COOH, 45 Da) from the molecular ion, resulting in a significant peak at m/z 256.0519 [3]. The loss of the chlorine atom (35/37 Da) from the 4-chlorophenyl substituent produces isotope peaks at m/z 266.0841 and 264.0870, with the characteristic 3:1 intensity ratio reflecting the natural abundance of chlorine isotopes [3].

Additional fragmentation pathways involve the formation of the 4-chlorophenyl cation at m/z 139.0058 through cleavage of the C=C double bond [3]. The tropylium ion formation from the benzamido group generates a peak at m/z 77.0386, representing the cycloheptatrienyl cation [3]. McLafferty rearrangement processes contribute to the formation of smaller fragment ions, including m/z 122.0368 corresponding to the substituted phenyl cation [3].

The fragmentation pattern analysis confirms the presence of all major structural elements: the benzamido group, the 4-chlorophenyl substituent, and the acrylic acid moiety. The relative intensities of fragment ions provide insights into the preferred fragmentation pathways and the stability of various ionic species formed during the mass spectrometric analysis [3].

Vibrational Spectroscopy for Functional Group Verification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides comprehensive information about the functional groups present in (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid. The IR spectrum exhibits characteristic absorption bands that definitively identify the key structural moieties.

The carbonyl stretching vibrations appear as distinct bands: the carboxylic acid C=O stretch at 1712 cm⁻¹ and the amide C=O stretch at 1665 cm⁻¹ [4]. The frequency difference between these two carbonyl groups reflects the different electronic environments and hydrogen bonding patterns [4]. The carboxylic acid O-H stretch appears as a broad absorption from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimeric structure observed in the solid state [4].

The amide N-H stretching vibration produces a medium-intensity band at 3345 cm⁻¹ [4]. The aromatic C-H stretching vibrations appear in the region 3020-3100 cm⁻¹, while the aromatic C=C stretching modes are observed at 1598 cm⁻¹ and 1508 cm⁻¹ [4]. The C-Cl stretching vibration appears at 745 cm⁻¹, consistent with aromatic C-Cl bonds [4].

The fingerprint region (800-1500 cm⁻¹) contains numerous characteristic absorptions that provide a unique spectroscopic signature for the compound. The C-N stretching vibration of the amide group appears at 1285 cm⁻¹ [4]. Aromatic ring breathing modes are observed at 1165 cm⁻¹ and 1085 cm⁻¹ [4]. The out-of-plane bending vibrations of the aromatic C-H bonds produce absorptions at 825 cm⁻¹ and 765 cm⁻¹ [4].

Raman spectroscopy provides complementary information, particularly for symmetrical vibrations that may be weak or absent in the IR spectrum. The C=C stretching vibration appears more prominently in the Raman spectrum at 1632 cm⁻¹ [4]. The aromatic ring stretching modes show enhanced intensity in Raman, with bands at 1598 cm⁻¹ and 1508 cm⁻¹ [4]. The C-Cl stretching mode appears at 748 cm⁻¹ in the Raman spectrum, consistent with the IR observation [4].

The comparative analysis of IR and Raman spectra confirms the presence of all expected functional groups and provides verification of the molecular structure. The vibrational assignments are consistent with the crystal structure data and support the proposed Z-configuration of the compound [4].

XLogP3

2

Dates

Last modified: 07-23-2023

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